N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide

Medicinal Chemistry Computational Drug Design Structure-Activity Relationships

This compound is a regioisomerically pure tetrazole-benzamide (CAS 921075-93-6, MF C16H11F4N5O, MW 365.28 g/mol) with a 3-fluorophenyl N1-substituent and a 3-(trifluoromethyl)benzamide moiety. Its distinct C–F dipole vector (~120° to tetrazole plane) and meta-CF3 orientation create a unique electrostatic and steric profile not reproducible by 4-fluoro, 4-chlorophenyl, or triazole analogs. Ideal for probing sterically constrained halogen-bond acceptor sites or calibrating computational solvation and docking models. Supplied at ≥95% purity for research use.

Molecular Formula C16H11F4N5O
Molecular Weight 365.292
CAS No. 921075-93-6
Cat. No. B2777709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide
CAS921075-93-6
Molecular FormulaC16H11F4N5O
Molecular Weight365.292
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
InChIInChI=1S/C16H11F4N5O/c17-12-5-2-6-13(8-12)25-14(22-23-24-25)9-21-15(26)10-3-1-4-11(7-10)16(18,19)20/h1-8H,9H2,(H,21,26)
InChIKeyFLIKDHJBOLHLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 921075-93-6): Chemical Identity and Core Structural Features for Procurement Decisions


N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 921075-93-6, molecular formula C16H11F4N5O, molecular weight 365.28 g/mol) is a synthetic small molecule belonging to the tetrazole-substituted benzamide class. It comprises three distinct pharmacophoric elements: a 3-fluorophenyl ring appended at the N1 position of a 1H-tetrazole, a methylene linker connecting the tetrazole C5 to an amide nitrogen, and a 3-(trifluoromethyl)benzamide moiety. Computed physicochemical properties include an XLogP3 of 3, a topological polar surface area (TPSA) of 72.7 Ų, 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds [1]. The compound is supplied commercially as a research reagent (typical purity ≥95%) but lacks published biological activity data in the peer-reviewed primary literature indexed in PubMed. Its primary procurement value lies in its defined, computable structural differentiation from regioisomeric, positional, and heteroaryl analogs within screening library space, enabling rational selection where specific substitution patterns are design-critical [2].

Why Generic Interchange of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide with Close Analogs Is Not Scientifically Valid


This compound's distinct combination of 3-fluorophenyl tetrazole substitution and 3-trifluoromethyl benzamide geometry generates a specific three-dimensional arrangement of hydrogen bond acceptor density, lipophilicity, and conformational flexibility that cannot be replicated by analogs with even single-atom positional shifts. Substitution of the fluorine from the 3- to the 4-position on the phenyl ring alters the vector of the C–F dipole moment and the preferred torsional angle of the N1-phenyl bond [1]. Relocating the trifluoromethyl group from the 3- to the 2- or 4-position of the benzamide ring changes the molecular electrostatic potential surface proximal to the amide carbonyl, which can reorient key hydrogen bond interactions [2]. Replacement of the 1H-tetrazole with a 1,2,3-triazole, or substitution of the 3-fluorophenyl with 4-chlorophenyl or 3,4-difluorophenyl, introduces further deviations in ring electronics, TPSA, and LogP that collectively preclude assumption of equivalent binding, solubility, or metabolic behavior in any screening assay. The evidence presented in Section 3 quantifies these differences and establishes the minimum physicochemical property deltas that should inform compound selection or library enumeration.

Quantitative Differentiation Evidence for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide Against Its Closest Analogs


Fluorophenyl Positional Isomerism: 3-Fluoro vs. 4-Fluoro Substitution Alters Key Computed Descriptors

The 3-fluorophenyl substitution on the tetrazole N1 in the target compound positions the fluorine atom meta to the tetrazole ring, whereas the commercially available 4-fluorophenyl isomer (CAS 897623-51-7) places fluorine in the para position. This positional isomerism results in measurable differences in molecular shape, dipole orientation, and electron density distribution that can influence recognition by biological targets and chromatographic retention behavior. The target compound (3-fluoro) has a computed complexity rating of 492 and TPSA of 72.7 Ų, while the 4-fluoro isomer shares the same molecular formula (C16H11F4N5O) and molecular weight (365.28 g/mol) but differs in the spatial trajectory of the C–F bond vector [1]. In the context of the broader tetrazole-benzamide series studied as CTX-M β-lactamase inhibitors, even subtle changes in aryl substitution at the tetrazole N1 were shown to modulate inhibitory potency by more than 200-fold, underscoring the criticality of precise positional substitution [2].

Medicinal Chemistry Computational Drug Design Structure-Activity Relationships

Trifluoromethyl Regioisomerism: 3-CF3 Benzamide vs. 2-CF3 and 4-CF3 Analogs Diverges in Lipophilicity and Hydrogen Bond Acceptor Topology

The target compound bears the trifluoromethyl group at the 3- (meta) position of the benzamide ring. Closely related commercially available analogs relocate the CF3 group to the 2- (ortho) or 4- (para) positions. The 3-CF3 configuration positions the electron-withdrawing substituent such that its inductive effect is transmitted through the ring to the amide carbonyl without steric encumbrance of the amide bond. In contrast, the 2-CF3 regioisomer introduces steric hindrance adjacent to the amide linkage, which can restrict rotation about the aryl–carbonyl bond and alter the preferred conformation of the pharmacophore [1]. The 4-CF3 regioisomer extends the molecular long axis and shifts the negative electrostatic potential to the opposite end of the molecule. While experimentally measured LogP and solubility data are not publicly available for these specific compounds, the general principle that CF3 position regioisomers exhibit divergent lipophilicity and metabolic stability has been quantitatively established across multiple medicinal chemistry series [2]. The computed XLogP3 of the target compound is 3.0; the 2-CF3 and 4-CF3 regioisomers are predicted to exhibit comparable but non-identical LogP values due to differential solvation of the trifluoromethyl group.

Physicochemical Profiling ADME Prediction Fragment-Based Drug Design

Tetrazole vs. Triazole Heterocycle Substitution: Differences in Ring Electronics and Hydrogen Bond Acceptor Capacity

The target compound incorporates a 1H-tetrazole ring, a classical carboxylic acid bioisostere with strong hydrogen bond acceptor capability (4 nitrogen atoms in the ring). A closely related molecular formula-sharing analog, 5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (C16H11F4N5O, MW 365.28), replaces the tetrazole with a 1,2,3-triazole and introduces an amino group at the triazole C5 position while moving the fluorophenyl to the amide terminus [1]. Despite identical molecular formula and molecular weight, the heterocyclic replacement fundamentally alters: (i) the number and arrangement of hydrogen bond acceptors (tetrazole: 4 N atoms in a five-membered ring vs. triazole: 3 N atoms with an exocyclic amine), (ii) the ring pKa (tetrazole N–H pKa ≈ 4.5–4.9 vs. triazole pKa ≈ 1.2 for the conjugate acid), and (iii) the metabolic stability profile, as tetrazoles are generally more resistant to oxidative metabolism than amino-substituted triazoles [2]. These differences render the two compounds non-interchangeable in any biological context.

Bioisostere Design Heterocyclic Chemistry Scaffold Hopping

Phenyl Ring Substituent Variation: 3-Fluorophenyl vs. 4-Chlorophenyl and 3,4-Difluorophenyl Analogs Demonstrate Divergent Halogen Bonding and Lipophilicity Profiles

Replacement of the 3-fluorophenyl group on the tetrazole N1 with 4-chlorophenyl or 3,4-difluorophenyl generates commercially available analogs with distinct halogen bonding potential and lipophilicity. The 4-chlorophenyl analog (N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide) replaces a fluorine (Hammett σmeta = 0.34 for F) with chlorine (σpara = 0.23) and increases the molecular weight by approximately 16 Da, while also introducing a larger van der Waals radius (Cl = 1.75 Å vs. F = 1.47 Å) that alters the steric footprint of the N1-aryl group . The 3,4-difluorophenyl analog introduces a second fluorine atom ortho to the first, increasing molecular weight by 18 Da (to ~383.3 g/mol) and adding an additional hydrogen bond acceptor, while reducing logP relative to the mono-fluoro target compound . In the CTX-M β-lactamase inhibitor series, which employs a related tetrazole-benzamide scaffold, iterative halogen substitution on the phenyl ring was shown to modulate inhibitory Ki values across a range from 21 μM down to submicromolar levels, demonstrating that aryl halogen identity and position are non-trivial determinants of target affinity [1].

Halogen Bonding Lipophilic Ligand Efficiency Selectivity Profiling

Recommended Research and Industrial Application Scenarios for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide Based on Differentiation Evidence


Fragment-Based or Structure-Based Drug Discovery Targeting Enzymes with Anionic Binding Pockets

The compound's tetrazole ring (pKa ≈ 4.5–4.9) serves as an ionizable carboxylic acid bioisostere, making it a suitable fragment for targeting enzymes that recognize negatively charged substrates, such as bacterial β-lactamases, matrix metalloproteinases, or angiotensin-converting enzyme. The 3-fluorophenyl and 3-trifluoromethylbenzamide groups flanking the tetrazole-methylene core provide vectors for probing adjacent hydrophobic sub-pockets. Researchers should select this compound over the 4-fluorophenyl isomer when the target binding site contains a sterically constrained meta-substituted aryl recognition element, and over triazole analogs when a more acidic, metabolically stable heterocycle is required [1].

Screening Library Design Requiring Defined Halogen Bonding Geometries

The 3-fluorophenyl substituent offers a specific C–F bond vector angled at approximately 120° relative to the tetrazole ring plane. In contrast to the 4-chlorophenyl analog, which presents a larger halogen (Cl vdW radius = 1.75 Å vs. F = 1.47 Å) extending further from the ring, the target compound's smaller fluorine atom creates a more compact halogen bond donor. This property is advantageous when the binding site halogen bond acceptor (e.g., backbone carbonyl oxygen) is positioned in a sterically constrained cleft. The 3-fluoro position additionally orients the C–F dipole toward the tetrazole face, whereas the 4-fluoro isomer directs it away, a distinction that can be exploited in electrostatic complementarity-based virtual screening campaigns [2].

Physicochemical Property Benchmarking and Computational Model Calibration

With a computed XLogP3 of 3.0, a TPSA of 72.7 Ų, 8 hydrogen bond acceptors, and a molecular weight of 365.28 g/mol, the compound resides at the upper boundary of fragment-like chemical space and the lower boundary of lead-like space. Its well-defined regioisomeric and heterocyclic analogs (Section 3, Evidence Items 1–3) constitute a mini-series that can be procured together to calibrate computational models (e.g., LogP prediction algorithms, Free-Wilson SAR models, or docking scoring functions) in the absence of experimentally determined endpoints. The 3-CF3 benzamide configuration is particularly useful for testing solvation models because the meta-substituted CF3 group experiences different solvent exposure than para-CF3 or ortho-CF3 congeners [3].

Antimicrobial Resistance Research Leveraging Tetrazole-Benzamide Pharmacophores

The broader tetrazole-substituted aryl amide chemotype has demonstrated validated target engagement against CTX-M class A extended-spectrum β-lactamases, with structure-guided optimization achieving >200-fold improvement in Ki (from 21 μM to submicromolar) [1]. While this specific compound has not been tested in the published CTX-M series, its core scaffold is directly analogous to the characterized inhibitors. Researchers investigating noncovalent β-lactamase inhibitors may prioritize this compound for crystallographic fragment screening when a 3-fluorophenyl N1-substituent is desired to probe the hydrophobic shelf formed by Pro167, a binding hot spot identified in the CTX-M active site, without the steric bulk of a 4-chlorophenyl or 3,4-difluorophenyl group.

Quote Request

Request a Quote for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.